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Compound of Interest

Compound Name: Finrozole

Cat. No.: B1672675

An In-depth Review of the Nonsteroidal Competitive Aromatase Inhibitor

Abstract

Finrozole (also known as MPV-2213ad) is a potent and selective nonsteroidal competitive
aromatase inhibitor.[1] Developed for its potential therapeutic applications in estrogen-
dependent conditions, Finrozole has been evaluated in preclinical and early-stage clinical
studies. This technical guide provides a comprehensive overview of the available scientific and
technical information on Finrozole, including its mechanism of action, in vitro and in vivo
preclinical data, pharmacokinetics, and a summary of its known hormonal effects in humans.
This document is intended to serve as a resource for researchers, scientists, and professionals
involved in the field of drug development.

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-
limiting step in the biosynthesis of estrogens from androgens.[2] Its inhibition is a key
therapeutic strategy for the treatment of hormone-receptor-positive breast cancer and other
estrogen-driven diseases.[1] Finrozole is a third-generation nonsteroidal aromatase inhibitor
that has demonstrated high potency and selectivity in preclinical models.[1] This guide will
detail the scientific data available for Finrozole.

Mechanism of Action
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Finrozole functions as a competitive inhibitor of the aromatase enzyme.[3] By binding to the
heme group of the cytochrome P450 subunit of aromatase, it blocks the active site and
prevents the conversion of androstenedione and testosterone to estrone and estradiol,
respectively.[4] This competitive and reversible binding leads to a significant reduction in
circulating estrogen levels.
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Figure 1: Mechanism of Action of Finrozole.

Preclinical Pharmacology
In Vitro Aromatase Inhibition

Finrozole has demonstrated potent inhibitory activity against human placental aromatase in in
vitro assays.[1]

Table 1: In Vitro Aromatase Inhibitory Activity of Finrozole
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Parameter Value Source

Human placental
IC50 0.18-0.47 uM ]
microsomes[1]

Preclinical studies have also highlighted the selectivity of Finrozole for the aromatase enzyme.
In in vitro studies, Finrozole did not inhibit desmolase activity even at concentrations up to
1000 pM and showed no inhibition of human liver cytochrome P450 enzymes.[1]

In Vivo Preclinical Studies

In a dimethylbenzanthracene (DMBA)-induced rat mammary carcinoma model, Finrozole

demonstrated significant anti-tumor activity, causing regression of over 80% of established
tumors.[1] The level of tumor inhibition was comparable to that observed in ovariectomized
animals.[1] In rats, Finrozole was found to completely inhibit ovarian aromatase.[1]

Human Pharmacokinetics and Hormonal Effects
Pharmacokinetics in Healthy Male Volunteers

A study in healthy male volunteers investigated the pharmacokinetics of single oral doses of
Finrozole administered as both tablets and a solution.[2]

Table 2: Pharmacokinetic Parameters of Finrozole in Healthy Male Volunteers

30 mg 3mg 9 mg

Parameter 3 mg Tablet 9 mg Tablet . .
Tablet Solution Solution

Tmax (h) 25-3.0 25-3.0 25-3.0 0.6-0.7 0.6-0.7

Apparent
Elimination ~8 ~8 ~8 ~3 ~3
Half-life (h)

Relative
Bioavailability
(Tablet vs.

Solution)

89% 78%
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Data extracted from Ahokoski et al., 2001.[2]

The absorption of Finrozole from the tablet formulation was rapid, although slower than from
the solution.[2] The longer apparent elimination half-life observed with the tablet was likely due
to an overlap of the absorption and elimination phases.[2]

Hormonal Effects in Healthy Male Volunteers

A Phase | dose-escalation study in healthy male volunteers demonstrated a potent, dose-
dependent inhibitory effect of Finrozole on serum estradiol levels.[1][5]

Table 3: Hormonal Effects of Single Oral Doses of Finrozole in Healthy Male Volunteers

. Follicle-
Estradiol (E2) oo . .
. Luteinizing Stimulating
Dose Reduction Testosterone
. Hormone (LH) Hormone
from Baseline
(FSH)
Significant Significant Significant
0.3 mg 10% (at 24h)
Increase Increase Increase
Significant Significant Significant
3mg 34% (at 24h)
Increase Increase Increase
Significant Significant Significant
0.3-30mg 58 - 65%
Increase Increase Increase
Significant Significant Significant
100 mg 69% (at 24h)
Increase Increase Increase
Significant Significant Significant
300 mg 83%
Increase Increase Increase

Data compiled from Ahokoski et al., 1998 and Huhtinen et al., 2000.[1][5]

Serum estradiol concentrations returned to baseline within 4 days of administration.[5] The
study also observed a significant increase in serum testosterone, LH, and FSH levels, which is
a physiological response to the reduction in estrogen-mediated negative feedback.[5]
Importantly, Finrozole did not affect serum cortisol or aldosterone concentrations, indicating its
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selectivity for aromatase over enzymes involved in adrenal steroidogenesis.[5] The drug was
well-tolerated, with reported adverse events being mild to moderate.[6]

Clinical Development

Finrozole was being evaluated for the treatment of lower urinary tract symptoms in men.[2]
However, the results of clinical trials for this indication are not publicly available. The primary
focus of available research has been on its pharmacokinetic and pharmacodynamic properties.
Finrozole has also been authorized for veterinary use to shorten the pro-oestrus and oestrus
period in some animals.

Synthesis

A high-level overview of the synthesis of Finrozole has been described. It involves the
formation of a pyrazole ring, followed by substitution reactions to introduce the fluorophenyl
and methylphenyl groups, and finally, the formation of the urea moiety.[4] A detailed, step-by-
step synthesis protocol is not available in the public domain.

Experimental Protocols
In Vitro Aromatase Inhibition Assay (General Protocol)

While the specific protocol used for Finrozole is not detailed in the available literature, a
general methodology for determining aromatase inhibition using human placental microsomes
is as follows:

Assay Preparation

Prepare serial dilutions
of Finrozole

Incubation Extraction & Measurement Data Analysis

Prepare radiolabeled y
androgen substrate ___p Incubate microsomes, suPstrate, ___y Stop reaction with Extract radiolabeled
([ EAmhs e ) and Finrozole at 37°C organic solvent > \ater (3H20)

Prepare human placental

microsomes

—p| Quantity radioactivity via | gl o0y 1ate percentinhibition —>| Determine 1C50 value
liquid scintillation counting
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Figure 2: General workflow for an in vitro aromatase inhibition assay.

In Vivo Animal Model (General Protocol)

The DMBA-induced rat mammary carcinoma model is a standard preclinical model for
evaluating the efficacy of aromatase inhibitors. A generalized protocol is outlined below.
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Figure 3: Workflow for a preclinical animal efficacy study.

Conclusion

Finrozole is a potent and selective nonsteroidal competitive aromatase inhibitor with
demonstrated efficacy in preclinical models and significant hormonal effects in humans. The
available data suggest a favorable pharmacokinetic and safety profile in early clinical
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evaluation. While its development for lower urinary tract symptoms in men has not been
publicly detailed, the information presented in this guide provides a valuable resource for
researchers and drug development professionals interested in the pharmacology and potential
applications of this class of compounds. Further research would be necessary to fully elucidate
its therapeutic potential in various estrogen-dependent pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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